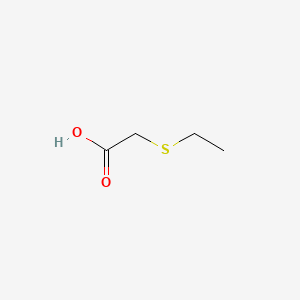

(Ethylthio)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75118. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIKFWJCVWFZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060829 | |

| Record name | Acetic acid, (ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-04-3 | |

| Record name | 2-(Ethylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylthioacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylthioacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTHIOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D5Y724HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (Ethylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (ethylthio)acetic acid, a valuable intermediate in various chemical and pharmaceutical applications. This document outlines the core synthetic pathways, detailed experimental protocols, and robust purification methods. All quantitative data is presented in accessible tables, and key processes are visualized through detailed diagrams to facilitate understanding and replication.

Introduction

This compound, also known as S-ethylthioglycolic acid, is an organosulfur compound with the chemical formula C₄H₈O₂S. Its structure, featuring a carboxylic acid group and a thioether linkage, makes it a versatile building block in organic synthesis. It serves as a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. The efficient synthesis and rigorous purification of this compound are critical for ensuring the quality and efficacy of the final products.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction between an ethylthiolate source and a haloacetic acid derivative. A typical and scalable approach involves the reaction of sodium thiethoxide with sodium chloroacetate.

Synthesis Pathway

The synthesis proceeds in two main stages: the formation of the sodium salts of the reactants followed by the nucleophilic substitution reaction.

Experimental Protocol

This protocol details the synthesis of this compound from ethyl mercaptan and chloroacetic acid.

Materials:

-

Ethyl Mercaptan (Ethanethiol)

-

Chloroacetic Acid

-

Sodium Hydroxide

-

Hydrochloric Acid (concentrated)

-

Water (deionized)

-

Ethanol

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Thiethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve a specific molar amount of sodium hydroxide in a suitable solvent like ethanol under an inert atmosphere. Cool the solution in an ice bath. Slowly add an equimolar amount of ethyl mercaptan to the cooled solution via the dropping funnel with continuous stirring.

-

Preparation of Sodium Chloroacetate: In a separate beaker, dissolve an equimolar amount of chloroacetic acid in water. Carefully neutralize the solution by the slow addition of a stoichiometric amount of sodium hydroxide solution while cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Slowly add the aqueous solution of sodium chloroacetate to the ethanolic solution of sodium thiethoxide at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 2-4 hours) to ensure the completion of the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Add water to dissolve the resulting solid. Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ethyl mercaptan and other non-polar impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). The this compound will separate as an oily layer or a precipitate. Extract the product from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to maximize the yield.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

Purification Methods

The crude this compound obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to achieve the desired level of purity. The primary methods for purification are fractional distillation under reduced pressure and recrystallization.

Purification Workflow

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is an effective method for purifying liquid this compound, especially for removing impurities with different boiling points.

Experimental Protocol:

-

Setup: Assemble a fractional distillation apparatus with a vacuum source. It is crucial to use a fractionating column (e.g., Vigreux or packed column) to achieve good separation.

-

Distillation: Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar. Gradually heat the flask while applying a vacuum.

-

Fraction Collection: Collect the fractions that distill over at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard the initial forerun, which may contain lower-boiling impurities, and the final residue, which contains higher-boiling impurities.

Recrystallization

Recrystallization is a suitable method for purifying solid this compound or if the crude product can be induced to crystallize. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include water, ethanol-water mixtures, or hexane-ethyl acetate mixtures.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling generally leads to the formation of purer crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under vacuum.

Data Presentation

Quantitative data regarding the synthesis and purification of this compound is crucial for assessing the efficiency of the methods.

| Parameter | Synthesis | Fractional Vacuum Distillation | Recrystallization |

| Typical Yield | 70-90% (crude) | >90% recovery | 80-95% recovery |

| Purity (by GC) | Variable | >96.0%[1] | >98% |

| Purity (by Titration) | Variable | >96.0% to <104.0%[1] | >99% |

| Physical State | Liquid or Solid | Liquid | Crystalline Solid |

| Key Considerations | Control of exothermicity | Efficient fractionating column | Appropriate solvent choice |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described Williamson ether synthesis-like approach is a robust and scalable method for its preparation. Effective purification through fractional vacuum distillation or recrystallization is essential to achieve the high purity required for its applications in research and industry. The provided protocols and data serve as a valuable resource for scientists and professionals engaged in the synthesis and utilization of this important chemical intermediate.

References

(Ethylthio)acetic Acid: A Comprehensive Technical Guide

CAS Number: 627-04-3

This technical guide provides an in-depth overview of (Ethylthio)acetic acid, a versatile organic compound with applications in chemical synthesis and research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety data, and synthesis.

Chemical and Physical Properties

This compound, also known as 2-(Ethylthio)acetic acid or S-Ethylthioglycolic acid, is a carboxylic acid containing a thioether functional group.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H8O2S | [1] |

| Molecular Weight | 120.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 117-118 °C at 11 mmHg | |

| Melting Point | -8.5 °C | |

| Density | 1.149 g/cm³ | |

| Refractive Index | 1.4860 | |

| pKa | 3.84 ± 0.10 | |

| InChI Key | VJIKFWJCVWFZIN-UHFFFAOYSA-N | |

| SMILES | CCSCC(=O)O |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: P260, P264, P271, P280

-

Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363

-

Storage: P403+P233, P405

-

Disposal: P501

For detailed safety information, please refer to the Safety Data Sheet (SDS) from a certified supplier.

Synthesis

A common method for the synthesis of this compound involves the nucleophilic substitution of a haloacetic acid or its ester with an ethanethiolate salt. A representative experimental protocol is provided below.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.

Materials:

-

Chloroacetic acid

-

Sodium ethoxide

-

Ethanethiol

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, slowly add an equimolar amount of ethanethiol. The reaction is exothermic and may require cooling to maintain a controlled temperature. Stir the mixture for 30 minutes to ensure complete formation of sodium ethanethiolate.

-

Reaction with Chloroacetic Acid: In a separate flask, dissolve chloroacetic acid in anhydrous ethanol. Slowly add this solution to the freshly prepared sodium ethanethiolate solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a sufficient amount of water to dissolve the sodium chloride byproduct. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Drying and Evaporation: Dry the combined organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene protons adjacent to the sulfur (SCH₂CH₃), a singlet for the methylene protons adjacent to the carbonyl group (SCH₂COOH), and a broad singlet for the carboxylic acid proton (COOH).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, both methylene carbons, and the carbonyl carbon.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of this compound. The fragmentation pattern can provide additional structural information.

Chromatography:

-

Gas Chromatography (GC): Derivatization of the carboxylic acid group (e.g., to its methyl or ethyl ester) may be necessary for GC analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the direct analysis of this compound, typically using a reversed-phase column and an acidic mobile phase.

Applications in Research and Drug Development

Thioether-containing carboxylic acids are important building blocks in organic synthesis and have been utilized in the development of various biologically active molecules. The presence of both a carboxylic acid and a thioether functionality allows for diverse chemical modifications, making this compound a valuable intermediate for creating more complex molecular architectures. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas.

Potential Logical Workflow for Investigating Biological Activity:

This guide serves as a foundational resource for professionals working with this compound. For any laboratory work, it is imperative to consult the most current Safety Data Sheet and follow all institutional safety guidelines.

References

A Technical Guide to the Spectral Analysis of (Ethylthio)acetic Acid

Introduction

(Ethylthio)acetic acid, also known as S-ethyl thioglycolic acid, is an organic compound with the chemical formula C₄H₈O₂S. It belongs to the class of thioethers and carboxylic acids. This dual functionality makes it a molecule of interest in various chemical syntheses and pharmaceutical research. Understanding its structural features through spectral analysis is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure:

CH₃CH₂SCH₂COOH

Spectral Data Summary

Due to the limited availability of experimentally acquired spectra in public databases, the following tables summarize a combination of predicted and expected spectral data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 ¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | COOH |

| ~3.3 | Singlet | 2H | -S-CH₂-COOH |

| ~2.7 | Quartet | 2H | -CH₂-S- |

| ~1.3 | Triplet | 3H | CH₃-CH₂- |

1.1.2 ¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~176 | COOH |

| ~35 | -S-CH₂-COOH |

| ~27 | -CH₂-S- |

| ~15 | CH₃-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~2970, ~2930, ~2870 | Medium | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1420 | Medium | O-H bend | Carboxylic Acid |

| ~1280 | Medium | C-O stretch | Carboxylic Acid |

| ~650 | Weak-Medium | C-S stretch | Thioether |

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 120 | Moderate | [M]⁺ (Molecular Ion) |

| 75 | High | [M - COOH]⁺ |

| 61 | High | [CH₃CH₂S]⁺ |

| 47 | Moderate | [CH₂SH]⁺ |

| 45 | Moderate | [COOH]⁺ |

| 29 | High | [CH₃CH₂]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Typical parameters include a 45° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

-

Data Acquisition (FTIR):

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

-

Correlate these bands with the functional groups present in the molecule.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Past: A Technical Guide to the Historical Discovery and Development of (Ethylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethylthio)acetic acid, a seemingly simple molecule, holds a place in the annals of organic chemistry that reflects the broader evolution of synthetic methodologies and the burgeoning understanding of sulfur-containing compounds. This technical guide delves into the historical discovery and development of this thioether carboxylic acid, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By examining its initial synthesis, subsequent methodological refinements, and physicochemical characterization, we gain insight into the foundational principles of organosulfur chemistry and its applications.

Historical Context and Discovery

The discovery of this compound is rooted in the systematic exploration of thioethers and carboxylic acids that gained momentum in the latter half of the 19th century. While pinpointing the exact first synthesis can be challenging due to the nature of scientific reporting at the time, its preparation is a logical extension of the Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850. This reaction provided a rational framework for the formation of ethers by reacting an alkoxide with an alkyl halide. The analogous reaction using a thiol derivative, a mercaptide, to form a thioether was a natural progression of this powerful synthetic tool.

Early investigations into the reactivity of mercaptans (thiols) and their corresponding salts (mercaptides or thiolates) with halogenated organic acids laid the groundwork for the synthesis of compounds like this compound. The fundamental reaction involves the nucleophilic substitution of a halogen on the α-carbon of acetic acid by an ethanethiolate anion.

The Foundational Synthesis: A Williamson-Type Approach

The first preparations of this compound, though not explicitly detailed in readily available modern databases, can be confidently inferred to have followed a procedure analogous to the Williamson ether synthesis. This method remains a fundamental and reliable route for its synthesis today.

Experimental Protocol: Synthesis via Sodium Ethanethiolate and Chloroacetic Acid

This protocol outlines the archetypal synthesis of this compound.

Materials:

-

Ethanethiol (Ethyl Mercaptan)

-

Sodium metal or Sodium Ethoxide

-

Chloroacetic Acid

-

Anhydrous Ethanol or Diethyl Ether (as solvent)

-

Hydrochloric Acid (for acidification)

-

Sodium Sulfate (for drying)

-

Distillation apparatus

Methodology:

-

Preparation of Sodium Ethanethiolate: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium metal in anhydrous ethanol is prepared. To this solution, ethanethiol is added dropwise with stirring. The reaction is exothermic and results in the formation of sodium ethanethiolate. Alternatively, commercially available sodium ethoxide can be reacted with ethanethiol.

Reaction: C₂H₅SH + Na → C₂H₅SNa + ½ H₂

-

Nucleophilic Substitution: A solution of chloroacetic acid in a suitable solvent is then added to the freshly prepared sodium ethanethiolate. The reaction mixture is typically heated under reflux to drive the Sₙ2 reaction to completion. The ethanethiolate anion acts as a nucleophile, displacing the chloride ion from the α-carbon of chloroacetic acid.

Reaction: C₂H₅SNa + ClCH₂COOH → C₂H₅SCH₂COONa + NaCl

-

Acidification and Extraction: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting sodium (ethylthio)acetate is dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate, yielding the free this compound. The aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

Reaction: C₂H₅SCH₂COONa + HCl → C₂H₅SCH₂COOH + NaCl

-

Purification: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be further purified by vacuum distillation.

Logical Workflow of the Historical Synthesis

Caption: Logical workflow of the historical synthesis of this compound.

Physicochemical Properties and Early Characterization

Once synthesized, early chemists would have characterized this compound using the analytical techniques of the era. This would have included determination of its physical constants and elemental analysis to confirm its composition.

| Property | Value |

| Molecular Formula | C₄H₈O₂S |

| Molecular Weight | 120.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 117-119 °C at 15 mmHg |

| Melting Point | -3 to -1 °C |

| Density | 1.105 g/cm³ at 25 °C |

| Refractive Index (n²⁰/D) | ~1.485 |

| Solubility | Soluble in water and organic solvents |

Note: The exact values reported in historical literature may vary slightly due to differences in purity and measurement techniques.

Evolution of Synthetic Methodologies

While the foundational Williamson-type synthesis remains prevalent, advancements in organic chemistry have introduced alternative and refined methods for the preparation of this compound and its derivatives. These developments have focused on improving yields, simplifying procedures, and utilizing more environmentally benign reagents.

Modern Experimental Protocol: A Phase-Transfer Catalysis Approach

Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reagents in immiscible phases, often leading to milder reaction conditions and improved efficiency.

Materials:

-

Ethanethiol

-

Chloroacetic Acid

-

Aqueous Sodium Hydroxide

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

-

Organic Solvent (e.g., Toluene or Dichloromethane)

Methodology:

-

Reaction Setup: A solution of chloroacetic acid in an organic solvent is prepared in a reaction vessel. To this, an aqueous solution of sodium hydroxide and a catalytic amount of the phase-transfer catalyst are added.

-

Addition of Thiol: Ethanethiol is added to the biphasic mixture with vigorous stirring. The phase-transfer catalyst facilitates the transfer of the ethanethiolate anion, formed in the aqueous phase, to the organic phase where it reacts with chloroacetic acid.

-

Reaction and Workup: The reaction is typically stirred at room temperature or with gentle heating until completion. The organic layer is then separated, washed with water, and dried. The product is isolated by evaporation of the solvent and can be purified by distillation.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via Phase-Transfer Catalysis.

Applications and Developmental Trajectory

The development of this compound and its derivatives has been driven by their utility in various fields.

-

Organic Synthesis: It serves as a versatile building block for the introduction of the ethylthio-acetyl moiety into more complex molecules. The carboxylic acid functionality allows for a wide range of transformations, including esterification, amidation, and reduction.

-

Pharmaceutical and Agrochemical Research: The thioether linkage is a common feature in many biologically active compounds. This compound and its derivatives have been explored as intermediates in the synthesis of potential pharmaceuticals and agrochemicals. The sulfur atom can participate in important biological interactions and influence the pharmacokinetic properties of a molecule.

-

Materials Science: Thiol-containing compounds are known for their ability to coordinate with metal surfaces. Derivatives of this compound have potential applications in the development of corrosion inhibitors and as ligands for the synthesis of metal-organic frameworks (MOFs).

Conclusion

The historical journey of this compound, from its inferred discovery through a Williamson-type synthesis to the development of more sophisticated preparative methods, mirrors the progress of organic chemistry itself. What began as a fundamental exploration of chemical reactivity has yielded a versatile compound with applications spanning multiple scientific disciplines. For researchers and professionals in drug development, understanding the history and synthetic evolution of such foundational molecules provides a richer context for contemporary research and the design of novel chemical entities. The enduring relevance of this compound underscores the lasting impact of early synthetic discoveries on modern chemical science.

An In-depth Technical Guide on the Solubility of (Ethylthio)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for (ethylthio)acetic acid in various organic solvents is limited. This guide synthesizes available qualitative information for this compound and related compounds, providing a general understanding of its expected solubility characteristics. The experimental protocol described is a representative example of a standard method for solubility determination.

Introduction

This compound, also known as S-ethylthioglycolic acid, is an organosulfur compound with the chemical formula C₄H₈O₂S. Its structure, featuring both a carboxylic acid group and a thioether linkage, governs its solubility properties. Understanding its solubility in different organic solvents is crucial for its application in various fields, including chemical synthesis and pharmaceutical sciences, where it may be used as a reagent or building block.

Expected Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound is influenced by the polarity of the solvent. The carboxylic acid group can participate in hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. The ethylthio group provides some nonpolar character, which may allow for some solubility in less polar solvents.

Publicly available data on the solubility of the closely related compound, thioglycolic acid, indicates it is miscible with water, ethanol, chloroform, and benzene. Another related compound, thioacetic acid, is soluble in water, diethyl ether, and acetone.[1][2] Based on these analogs, a qualitative solubility profile for this compound can be inferred.

Table 1: Qualitative Solubility of this compound and Related Compounds in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility of this compound | Reported Solubility of Thioglycolic Acid | Reported Solubility of Thioacetic Acid |

| Methanol | Polar Protic | Expected to be Soluble/Miscible | Miscible[1] | - |

| Ethanol | Polar Protic | Expected to be Soluble/Miscible | Miscible[1] | - |

| Acetone | Polar Aprotic | Expected to be Soluble | - | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | - | - |

| Chloroform | Nonpolar | Expected to be Soluble | Miscible[1] | - |

| Ethyl Acetate | Moderately Polar | Expected to be Soluble | - | - |

| Diethyl Ether | Nonpolar | Expected to be Soluble | - | Soluble[2] |

| Benzene | Nonpolar | Expected to be Soluble | Miscible[1] | - |

| Hexane | Nonpolar | Expected to have Limited Solubility | - | - |

| Water | Polar Protic | Expected to be Soluble | Miscible[1] | Soluble[2] |

Note: This table is based on qualitative information and inferences from structurally similar compounds. Experimental verification is required for precise solubility data.

Experimental Protocol for Solubility Determination

As specific experimental protocols for the solubility of this compound were not found in the initial search, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is provided below. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate) of analytical grade

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer, Gas Chromatography)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume or mass of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent in desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for experimental solubility determination.

Conclusion

References

(Ethylthio)acetic Acid Derivatives: A Comprehensive Technical Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

(Ethylthio)acetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of these compounds, detailing their potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as their role as enzyme inhibitors. This document provides a comprehensive overview of quantitative data, experimental protocols, and the underlying mechanisms of action to support further research and development in this promising area.

Antimicrobial Activity

Derivatives of this compound have shown notable efficacy against a range of microbial pathogens. The antimicrobial potential is often attributed to the core structure and the nature of its substitutions.

Quantitative Antimicrobial Data

A summary of the Minimum Inhibitory Concentrations (MICs) for various this compound derivatives against different microbial strains is presented below.

| Compound | Microorganism | MIC (mg/L) | Reference |

| 2-amino-9-(ethylthio)acridine | Proteus mirabilis | 12 | [1] |

| 2-amino-9-(ethylthio)acridine | Bacillus subtilis | 30 | [1] |

| 2-amino-9-(ethylthio)acridine | Citrobacter freundii | 60 | [1] |

| 2-amino-9-(ethylthio)acridine | Escherichia coli | 90 | [1] |

| 2-amino-9-(ethylthio)acridine | Enterobacter vulneris | 128 | [1] |

| 2-amino-9-(ethylthio)acridine | Serratia marcescens | 500 | [1] |

| 2-amino-9-(ethylthio)acridine | Staphylococcus aureus | 500 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound derivatives is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

Methodology:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compounds: The this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or intercalation with DNA.[1][2]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | N/A (Promising) | [2] |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast Cancer) | N/A (Promising) | [2] |

| 10-alkylthio colchicine derivatives | SKOV-3 (Ovarian Cancer) | Significantly higher than colchicine | [3] |

| 10-alkylthio colchicine derivatives | LoVo (Colon Cancer) | Varies | [3] |

| 10-alkylthio colchicine derivatives | MCF-7 (Breast Cancer) | Varies | [3] |

| 10-alkylthio colchicine derivatives | MDA-MB-231 (Breast Cancer) | Varies | [3] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa (Cervical Cancer) | 8.49–62.84 µg/mL | [4] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | SKOV-3 (Ovarian Cancer) | 7.87–70.53 µg/mL | [4] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | MCF-7 (Breast Cancer) | 11.20–93.46 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT Assay Workflow

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[5][6][7] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX).[5]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of edema in animal models or by enzymatic assays.

| Compound Class | Assay | Activity | Reference |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Carrageenan-induced rat paw edema | Good anti-inflammatory activity, comparable to indomethacin | [5] |

| 2-aralkyl-alpha-sulphoderivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid | In vivo tests | Most efficacious immunosuppressive and anti-inflammatory activity | [6] |

| (-)-Majusculoic acid and derivatives | Nitric oxide (NO) production in LPS-induced macrophages | Significant inhibition | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening anti-inflammatory drugs.

Workflow for Carrageenan-Induced Paw Edema Assay

Methodology:

-

Animal Dosing: Animals (typically rats) are fasted overnight and then administered the test compound or a vehicle control orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Enzyme Inhibition

The inhibitory effect of this compound derivatives on various enzymes is a key aspect of their biological activity. This includes enzymes involved in inflammation and cancer progression.

Quantitative Enzyme Inhibition Data

| Compound Class | Enzyme Target | IC50 | Reference |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Good correlation between anti-inflammatory activity and COX-2 binding | [5] |

| 2-(thiophen-2-yl)acetic acid derivatives | mPGES-1 | Low micromolar range | [8] |

| Substituted indole acetic acid derivatives | Aldose reductase | Marked differences between 1- and 3-indole acetic acid derivatives | [9] |

Signaling Pathway: Cyclooxygenase (COX) Inhibition

This compound derivatives with anti-inflammatory properties often act by inhibiting the COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

COX Inhibition Pathway

Conclusion

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further research into the structure-activity relationships, mechanism of action, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential. The provided experimental frameworks and pathway diagrams offer a foundation for researchers to design and execute further investigations in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to (Ethylthio)acetic Acid: Commercial Availability, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Ethylthio)acetic acid, a key chemical intermediate in various synthetic processes. The document details its commercial suppliers, available purity grades, and typical physical and chemical properties. Furthermore, it outlines a detailed experimental protocol for the determination of its purity by gas chromatography and explores its relevance in the synthesis of pharmacologically active molecules, including a visualization of a relevant biological signaling pathway.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The purity of the commercially available product typically ranges from 97% to over 98%, suitable for most synthetic applications. Key suppliers and their offered grades are summarized in the table below.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Fisher Scientific | 97% | 627-04-3 | C4H8O2S | 120.17 |

| Sigma-Aldrich | 98% | 627-04-3 | C4H8O2S | 120.17 |

| LabSolutions | ≥98% | 627-04-3 | C4H8O2S | 120.17 |

| Matrix Scientific | Not Specified | 627-04-3 | C4H8O2S | 120.17 |

| Oakwood Chemical | 97% | 627-04-3 | C4H8O2S | 120.17 |

| Fluorochem | 97% | 627-04-3 | C4H8O2S | 120.17 |

Representative Technical Specifications

While specific batch-to-batch variations exist, the following table provides a representative summary of the technical specifications for a high-purity grade of this compound, based on typical data from Certificates of Analysis for similar chemical compounds.

| Parameter | Specification | Method |

| Purity | ≥ 98.0% | Gas Chromatography (GC) |

| Appearance | Colorless to pale yellow liquid | Visual |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Acidity (as Acetic Acid) | ≤ 0.2% | Titration |

| Refractive Index (@ 20°C) | 1.485 - 1.495 | Refractometry |

| Boiling Point | 117-118 °C at 11 mmHg | Distillation |

| Density (@ 25°C) | ~1.1 g/mL | Pycnometry |

| Residual Solvents | To be reported | Headspace GC-MS |

| Heavy Metals | ≤ 10 ppm | ICP-MS |

Note: This table is illustrative and based on typical specifications for similar compounds. For specific applications, it is essential to consult the supplier's lot-specific Certificate of Analysis.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

This section details a standard methodology for the quantitative analysis of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

3.1. Principle

The method is based on the separation of this compound from potential impurities on a capillary gas chromatography column. The separated components are detected by a Flame Ionization Detector (FID), and the peak area of this compound is used to determine its purity by the area normalization method, assuming all components have a similar response factor. For higher accuracy, an internal standard method can be employed.

3.2. Instrumentation and Reagents

-

Gas Chromatograph: Equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a data acquisition system.

-

GC Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium or Nitrogen, high purity grade.

-

Reagents:

-

This compound reference standard (highest available purity).

-

High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).

-

3.3. Chromatographic Conditions

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial: 80 °C (hold for 2 min) Ramp: 10 °C/min to 220 °C Hold: 5 min at 220 °C |

| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

3.4. Sample and Standard Preparation

-

Standard Preparation: Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

-

Sample Preparation: Prepare the sample in the same manner as the standard.

3.5. Analysis Procedure

-

Equilibrate the GC system with the specified chromatographic conditions.

-

Inject the solvent blank to ensure the absence of interfering peaks.

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution in duplicate.

-

Record the resulting chromatograms.

3.6. Calculation of Purity

The purity of this compound is calculated using the area normalization method with the following formula:

Relevance in Drug Development: Synthesis of JAK2 Inhibitor Precursors

While this compound itself is not a therapeutic agent, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. For instance, derivatives of this compound, such as ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, are key intermediates in the preparation of dihydropyrrolopyrimidine-selective Janus Kinase 2 (JAK2) inhibitors.

The JAK-STAT signaling pathway is a critical regulator of cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and certain cancers. Therefore, the development of specific JAK2 inhibitors is a significant area of pharmaceutical research. The synthesis of these inhibitors often involves multi-step processes where the structural motif provided by this compound derivatives is essential for the final molecule's activity.

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is a target for inhibitors synthesized from this compound derivatives.

This guide provides foundational technical information for professionals working with this compound. For specific applications, further consultation of supplier documentation and relevant scientific literature is recommended.

A Theoretical Investigation into the Conformational Landscape of (Ethylthio)acetic Acid: An In-depth Technical Guide

For Immediate Release

ATHENS, Greece – December 27, 2025 – This whitepaper presents a comprehensive theoretical framework for the conformational analysis and structural elucidation of (Ethylthio)acetic acid. Aimed at researchers, scientists, and professionals in drug development, this guide outlines a robust computational methodology for characterizing the structural nuances of this flexible molecule. While extensive dedicated research on the conformational preferences of this compound is not widely published, this document leverages established computational chemistry protocols to propose a definitive workflow.

This compound, a molecule featuring a flexible ethylthio side chain and a carboxylic acid group, can adopt multiple conformations that influence its physicochemical properties and biological activity. Understanding the relative energies and geometries of these conformers is crucial for applications in medicinal chemistry and materials science. This guide details a systematic approach using quantum chemical calculations to map the potential energy surface and identify the most stable structures of this compound.

Core Computational Methodology

The proposed theoretical investigation employs a multi-step computational workflow, beginning with an extensive search for all possible conformers and culminating in the detailed characterization of the most stable structures. This process is designed to provide a comprehensive understanding of the molecule's structural flexibility.

Experimental Protocols: A Step-by-Step Computational Workflow

A rigorous computational protocol is essential for accurately determining the conformational landscape of flexible molecules like this compound. The following steps outline a reliable methodology.

-

Initial Conformational Search: A broad exploration of the conformational space is performed using a computationally efficient method. Molecular mechanics force fields, such as MMFF94, are suitable for rapidly generating a large number of potential conformers by systematically rotating all rotatable bonds.

-

Geometry Optimization with Density Functional Theory (DFT): The low-energy conformers identified in the initial search are then subjected to geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d). To account for the influence of a solvent, a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated, simulating environments such as water or chloroform.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed for each conformer at the same level of theory. This analysis serves two critical purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra (infrared and Raman) that can be compared with experimental data.

-

Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations are carried out using a higher level of theory or a larger basis set, for instance, B3LYP with the 6-311+G(d,p) basis set, on the B3LYP/6-31G(d) optimized geometries.

-

Boltzmann Averaging of Properties: The calculated properties of the individual conformers, such as NMR chemical shifts or vibrational frequencies, can be Boltzmann-averaged based on their relative energies to yield a theoretical spectrum that represents the conformational ensemble at a given temperature.

The following diagram illustrates the proposed computational workflow for the structural analysis of this compound.

Data Presentation: Illustrative Quantitative Results

To illustrate the expected outcomes of the proposed computational study, the following tables summarize hypothetical quantitative data for the conformational analysis of this compound.

Table 1: Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 15.6 |

| Conf-3 | 1.50 | 5.8 |

| Conf-4 | 2.10 | 3.3 |

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers

| Dihedral Angle | Conf-1 | Conf-2 | Conf-3 | Conf-4 |

| O=C-C-S | 178.5 | -175.2 | 65.3 | -70.1 |

| C-C-S-C | -68.9 | 179.8 | 72.1 | -178.5 |

| C-S-C-C | 179.1 | 60.5 | -175.8 | 65.4 |

Table 3: Calculated Vibrational Frequencies (in cm⁻¹) for the Most Stable Conformer (Conf-1)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3580 | O-H stretch (in carboxylic acid) |

| ν(C=O) | 1750 | C=O stretch (in carboxylic acid) |

| δ(CH₂) | 1450 | CH₂ scissoring |

| ν(C-S) | 720 | C-S stretch |

Conformational Relationships

The conformational diversity of this compound primarily arises from the rotation around three key single bonds: the C-C bond of the acetic acid moiety, the C-S bond, and the S-C bond of the ethyl group. A potential energy surface scan can be performed by systematically rotating these dihedral angles to map out the energetic landscape and identify the minima corresponding to stable conformers.

The following diagram illustrates the logical relationship between different hypothetical conformers based on the rotation around the C-C-S-C dihedral angle.

Conclusion

This technical guide outlines a comprehensive and robust computational methodology for the theoretical investigation of the structure of this compound. By employing a systematic conformational search followed by high-level quantum chemical calculations, researchers can gain deep insights into the conformational preferences and structural properties of this and other flexible molecules. The illustrative data and workflows presented herein serve as a blueprint for conducting such studies, which are invaluable for rational drug design and the development of new materials. The application of these theoretical methods can significantly accelerate the discovery process by providing a detailed molecular-level understanding that complements and guides experimental research.

Methodological & Application

Application Notes and Protocols for Thiol Derivatization in Biological Research

A comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of thiol derivatization. This document addresses the requested protocol for (Ethylthio)acetic acid and provides a detailed framework for a widely-used alternative, Iodoacetic Acid, due to the limited specific literature on the former.

Introduction to Thiol Derivatization

Thiols, particularly the sulfhydryl groups of cysteine residues in proteins and small molecules like glutathione, are critical for a vast array of biological functions. They participate in catalysis, protein structure stabilization, and redox signaling. The high reactivity of the thiol group makes it a key target for post-translational modifications and a crucial player in cellular responses to oxidative stress. Derivatization of thiols is an essential technique in proteomics, metabolomics, and drug development for several reasons:

-

Stabilization: Free thiols are susceptible to oxidation, which can occur during sample preparation and analysis, leading to inaccurate quantification. Derivatization converts the reactive thiol to a stable thioether, preserving the original redox state of the sample.

-

Quantification: Derivatizing agents can introduce a tag that facilitates detection and quantification by methods such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC). Isotope-labeled reagents are frequently used for precise relative and absolute quantification.

-

Identification: The mass shift resulting from derivatization aids in the confident identification of thiol-containing molecules in complex biological mixtures.

Protocol for Using this compound in Thiol Derivatization: A Literature Review

A thorough review of scientific literature and chemical databases reveals a notable scarcity of established protocols and application notes specifically detailing the use of this compound as a standard reagent for thiol derivatization in biological samples. While thioacetic acid is a known reagent for introducing thiol groups into molecules, this compound, a thioether, is not commonly cited as a derivatizing agent for existing thiols. The reactivity of a thioether with a thiol is not a standard conjugation chemistry under typical biological conditions.

Given the lack of specific, validated protocols for this compound, this document will provide a comprehensive protocol for a structurally related and widely used class of thiol derivatizing agents: halo-acetic acids , with a focus on Iodoacetic Acid (IAA) . The principles and procedures outlined for IAA can serve as a foundational guide for researchers exploring the potential use of other acetic acid-based derivatizing agents, with the understanding that reaction conditions would require significant optimization.

Application Notes for Thiol Derivatization using Iodoacetic Acid (IAA)

Principle of the Method

Iodoacetic acid is an alkylating agent that reacts with the nucleophilic thiolate anion (-S⁻) of cysteine or other thiols in a bimolecular nucleophilic substitution (SN2) reaction. This reaction forms a stable carboxymethyl-thioether bond, effectively capping the thiol group. The reaction is most efficient at a pH slightly above the pKa of the thiol group (for cysteine, the pKa is ~8.3), where a significant portion of the thiols are in the reactive thiolate form.

Applications

-

Proteomics: Used in bottom-up proteomics to irreversibly block cysteine residues after reduction of disulfide bonds. This prevents the re-formation of disulfide bridges and ensures accurate protein digestion and peptide analysis by mass spectrometry.

-

Redox Biology: Employed to quantify the levels of reduced thiols, such as glutathione (GSH), in cells and tissues, providing insights into the cellular redox state.

-

Enzyme Inhibition Studies: IAA can act as an irreversible inhibitor of enzymes that have a critical cysteine residue in their active site.

Data Presentation: Comparison of Common Thiol Derivatization Reagents

The choice of derivatization reagent is critical and depends on the specific application. The following tables summarize key quantitative data for commonly used thiol derivatization reagents, including Iodoacetic Acid.

| Reagent | Molar Mass ( g/mol ) | Reaction Mechanism | Optimal pH | Reaction Speed | Specificity |

| Iodoacetic Acid (IAA) | 185.95 | SN2 Alkylation | 7.5 - 8.5 | Moderate | Good, but can react with other nucleophiles at high pH |

| Iodoacetamide (IAM) | 184.96 | SN2 Alkylation | 7.5 - 8.5 | Moderate | Similar to IAA |

| N-Ethylmaleimide (NEM) | 125.13 | Michael Addition | 6.5 - 7.5 | Fast | High for thiols at neutral pH |

| 4-Vinylpyridine (4-VP) | 105.14 | Michael Addition | 7.0 - 8.0 | Slow | High for thiols |

| Reagent | Advantages | Disadvantages | Common Applications |

| Iodoacetic Acid (IAA) | - Stable derivative- Well-characterized reaction- Introduces a carboxyl group | - Slower reaction than NEM- Light sensitive- Can react with other amino acids at high pH | - Proteomics (alkylation of cysteines)- Quantification of reduced thiols |

| Iodoacetamide (IAM) | - Neutral molecule, may have better cell permeability than IAA- Stable derivative | - Similar disadvantages to IAA | - Proteomics- Western blotting for reduced proteins |

| N-Ethylmaleimide (NEM) | - Fast reaction- High specificity at neutral pH | - Derivative can be less stable than thioether from IAA- Can react with other groups at alkaline pH | - Trapping transient thiol modifications- Quantifying GSH/GSSG ratios |

| 4-Vinylpyridine (4-VP) | - Pyridylethylated cysteines are stable to acid hydrolysis | - Slow reaction requires longer incubation times | - N-terminal protein sequencing |

Experimental Protocols: Thiol Derivatization with Iodoacetic Acid

Protocol 1: Alkylation of Cysteine Residues in Proteins for Proteomics

This protocol describes the reduction and alkylation of proteins prior to enzymatic digestion for mass spectrometry analysis.

Materials and Reagents:

-

Urea

-

Tris-HCl buffer (1 M, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetic Acid (IAA)

-

Ammonium Bicarbonate (AmBic)

-

Trypsin (proteomics grade)

-

Formic Acid

-

C18 desalting spin columns

-

HPLC-grade water

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein sample (e.g., cell lysate pellet) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.0.

-

-

Reduction of Disulfide Bonds:

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour with gentle shaking to reduce all disulfide bonds.

-

-

Alkylation of Cysteines:

-

Cool the sample to room temperature.

-

Prepare a fresh solution of IAA. Caution: IAA is light-sensitive and toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Add the freshly prepared IAA solution to a final concentration of 55 mM (a ~5-fold excess over DTT is common).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Quenching of Excess IAA:

-

Add DTT to a final concentration of 20 mM to quench any unreacted IAA.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Digestion:

-

Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1.5 M.

-

-

Enzymatic Digestion:

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the reaction to stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column according to the manufacturer's protocol.

-

Elute the peptides, dry them in a vacuum centrifuge, and resuspend in an appropriate solvent for LC-MS/MS analysis.

-

Protocol 2: Quantification of Glutathione (GSH) in Cell Lysates by HPLC

This protocol describes the derivatization of GSH with IAA for subsequent quantification by HPLC with UV or fluorescence detection.

Materials and Reagents:

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA)

-

Iodoacetic Acid (IAA)

-

Sodium hydroxide (NaOH)

-

HPLC system with a C18 column and a suitable detector

-

GSH standard solutions

Procedure:

-

Sample Collection and Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a solution of 5% MPA to precipitate proteins and stabilize thiols.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the low-molecular-weight thiols.

-

-

Derivatization Reaction:

-

Adjust the pH of the supernatant to 8.0-9.0 with NaOH.

-

Add IAA to a final concentration of 10 mM.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Sample Preparation for HPLC:

-

Stop the reaction by acidifying the sample with a small amount of MPA or formic acid.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reversed-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to separate the S-carboxymethyl-GSH derivative from other components.

-

Detect the derivative using a UV detector (e.g., at 214 nm) or a fluorescence detector after post-column derivatization if required.

-

Quantify the amount of GSH by comparing the peak area of the derivative to a standard curve prepared with known concentrations of GSH that have been subjected to the same derivatization procedure.

-

Mandatory Visualizations

Caption: Workflow for protein sample preparation for proteomics using Iodoacetic Acid.

Application of (Ethylthio)acetic Acid in Proteomics Research: Current Landscape